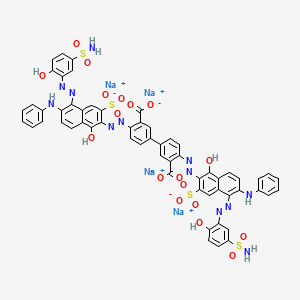
(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4,4'-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the diazotization of 5-(aminosulfonyl)-2-hydroxyaniline, followed by coupling with 1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl. This intermediate product is then further reacted with (1,1’-Biphenyl)-3,3’-dicarboxylic acid under controlled conditions to form the final compound. The reaction conditions usually require acidic or basic environments, specific temperatures, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial methods often involve the use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. This ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction typically produces amines
科学研究应用
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes and studies.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects through its interaction with various molecular targets. The azo groups in the compound can interact with proteins and enzymes, altering their activity. The aromatic rings provide stability and facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
(1,1’-Biphenyl)-4,4’-dicarboxylic acid: Similar in structure but lacks the azo groups, resulting in different reactivity and applications.
4,4’-Diaminobiphenyl-2,2’-disulfonic acid: Contains sulfonic acid groups but differs in the positioning of functional groups, affecting its properties.
Uniqueness
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its combination of multiple azo groups and aromatic rings, providing distinct color properties and reactivity. This makes it particularly valuable in dye and pigment industries, as well as in scientific research applications where specific interactions and stability are required.
属性
CAS 编号 |
72139-19-6 |
|---|---|
分子式 |
C58H38N12Na4O18S4 |
分子量 |
1411.2 g/mol |
IUPAC 名称 |
tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate |
InChI |
InChI=1S/C58H42N12O18S4.4Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;;;/q;4*+1/p-4 |
InChI 键 |
HZBZVANMAXZCDZ-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


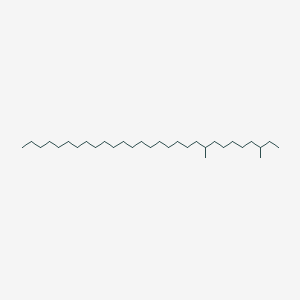
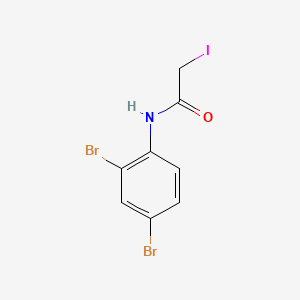
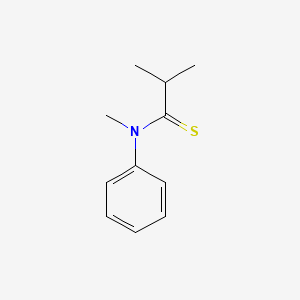

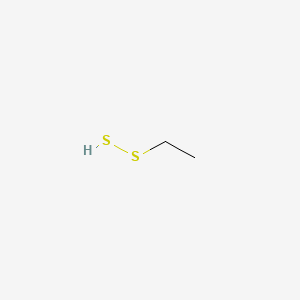
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

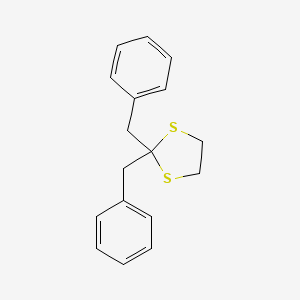
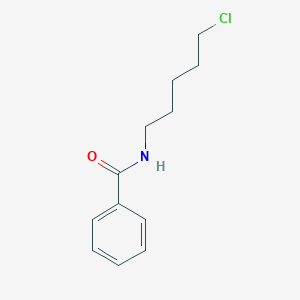
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
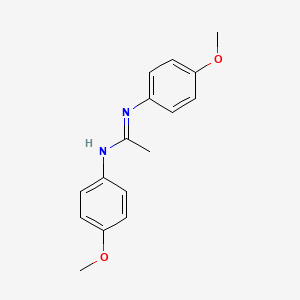

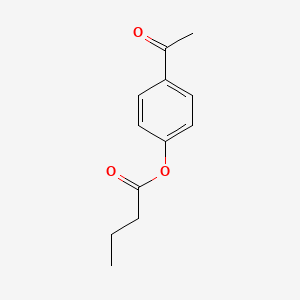
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
